

Lusutrombopag-d13: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Lusutrombopag-d13

Cat. No.: B12413488

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated thrombopoietin receptor agonist, **Lusutrombopag-d13**, and its parent compound, Lusutrombopag. It includes key chemical identifiers, a summary of its mechanism of action, detailed experimental protocols from preclinical and clinical studies, and a compilation of relevant quantitative data.

Lusutrombopag-d13 is the deuterium-labeled analog of Lusutrombopag, an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. Due to its isotopic labeling, **Lusutrombopag-d13** serves as an ideal internal standard for analytical and pharmacokinetic studies, enabling precise quantification of Lusutrombopag in biological samples through methods like mass spectrometry and liquid chromatography.

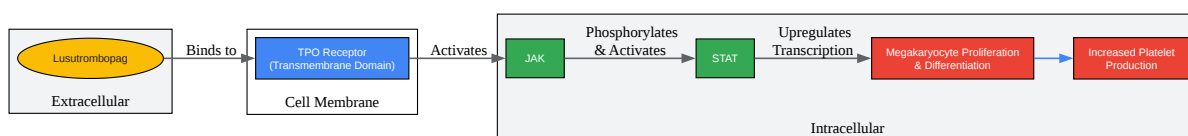
Core Chemical and Physical Properties

This section provides the fundamental chemical identifiers for **Lusutrombopag-d13** and its parent compound, Lusutrombopag.

Property	Lusutrombopag-d13	Lusutrombopag
Molecular Weight	604.62 g/mol	591.54 g/mol
Molecular Formula	C29H19D13Cl2N2O5S	C29H32Cl2N2O5S
CAS Number	2983162-15-6 (Note: This CAS number is provided by some suppliers but is not universally listed. Other sources may state "N/A".)	1110766-97-6 ^[1]

Mechanism of Action: TPO Receptor Signaling

Lusutrombopag acts as a thrombopoietin receptor (TPO-R) agonist, mimicking the effects of endogenous thrombopoietin. It binds to the transmembrane domain of the TPO receptor on megakaryocytes and their progenitors. This binding event triggers a downstream signaling cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways. The activation of this pathway promotes the proliferation and differentiation of megakaryocytic progenitor cells, leading to an increase in mature megakaryocytes and, consequently, elevated platelet production.



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Lusutrombopag Signaling Pathway

Experimental Protocols

Detailed methodologies from key preclinical and clinical studies are outlined below, providing a framework for the design of related experiments.

Preclinical Pharmacokinetic Study in Rats

A study investigating the pharmacokinetics of Lusutrombopag in rats utilized a validated UPLC-MS/MS method for plasma concentration analysis.

- Animal Model: Male Sprague-Dawley rats.
- Dosing: A single oral administration of 10 mg/kg Lusutrombopag.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Sample Preparation: Protein precipitation was used to extract Lusutrombopag from plasma samples.
- Instrumentation: A UPLC-MS/MS system equipped with a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 μm).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 0.4 ml/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive.
 - MRM Transitions: For quantitative analysis, the transition of m/z 592.97 → 491.02 was monitored for Lusutrombopag.
- Internal Standard: Pozotinib was used as the internal standard.

Clinical Trial Protocol (L-PLUS 2 Study)

The L-PLUS 2 study was a Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Lusutrombopag in patients with chronic liver disease and thrombocytopenia undergoing invasive procedures.

- Patient Population: Adults with chronic liver disease and a baseline platelet count of $< 50 \times 10^9/L$ scheduled for an invasive procedure.
- Study Design:
 - Screening Period: Up to 28 days before randomization.
 - Treatment Period: 7 days, with patients receiving either 3 mg of Lusutrombopag or a matching placebo orally once daily.
 - Post-treatment Period: 28 days, with the invasive procedure scheduled between days 9 and 14.
- Primary Efficacy Endpoint: The proportion of patients who did not require a platelet transfusion before the invasive procedure and did not need rescue therapy for bleeding.
- Key Secondary Endpoints:
 - The proportion of patients who avoided platelet transfusion throughout the study.
 - The number of days the platelet count remained at or above $50 \times 10^9/L$.
- Monitoring:
 - Platelet counts were monitored regularly.
 - Safety assessments included monitoring for adverse events, with a particular focus on thrombotic events. Portal vein thrombosis was assessed using imaging studies (ultrasonography, CT, or MRI) at screening and after the procedure.

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic data for Lusutrombopag from various studies.

Table 1: Pharmacokinetic Parameters of Lusutrombopag

Parameter	Species/Population	Dose	Value
C _{max}	Healthy Subjects	3 mg (single dose)	111 ng/mL
AUC	Healthy Subjects	3 mg (single dose)	2931 ng.hr/mL
T _{max}	Patients with Chronic Liver Disease	3 mg	~6 to 8 hours
Terminal Half-life (t _{1/2})	Healthy Subjects	3 mg	~27 hours
Apparent Volume of Distribution (V _d /F)	Healthy Subjects	3 mg	39.5 L
Plasma Protein Binding	In vitro	N/A	>99.9%
Clearance (CL/F)	Patients with Chronic Liver Disease	3 mg	1.1 L/hr

Table 2: Pharmacodynamic and Efficacy Data (L-PLUS 2 Study)

Parameter	Lusutrombopag (3 mg)	Placebo	P-value
Patients avoiding pre-procedure platelet transfusion	64.8%	29.0%	<0.0001
Median duration of platelet count $\geq 50 \times 10^9/L$ (days)	19.2	0.0	<0.0001
Mean maximum platelet count (in patients without transfusion)	$86.9 \times 10^9/L$	N/A	N/A
Median time to reach maximum platelet count (days)	12.0	N/A	N/A

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References

- 1. biorbyt.com [biorbyt.com]
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